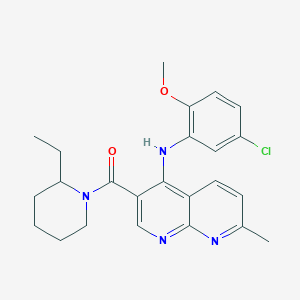

N-(5-chloro-2-methoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

Description

This compound is a 1,8-naphthyridine derivative featuring a 5-chloro-2-methoxyphenyl substituent at the 4-amino position, a 2-ethylpiperidine-1-carbonyl group at position 3, and a methyl group at position 5. The 1,8-naphthyridine core is a bicyclic aromatic system known for its role in kinase inhibition and pharmaceutical applications. The chloro and methoxy groups on the phenyl ring enhance lipophilicity and metabolic stability, while the ethylpiperidine moiety likely contributes to target binding affinity and selectivity .

Properties

IUPAC Name |

[4-(5-chloro-2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O2/c1-4-17-7-5-6-12-29(17)24(30)19-14-26-23-18(10-8-15(2)27-23)22(19)28-20-13-16(25)9-11-21(20)31-3/h8-11,13-14,17H,4-7,12H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNUJDPZNOTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=CC(=C4)Cl)OC)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core structure, which is known for its role in various kinase inhibitors. The presence of functional groups such as a chlorinated phenyl group and a methoxy substituent enhances its biological reactivity and therapeutic potential. The molecular formula is with a molecular weight of 438.96 g/mol .

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-3-(2-piperidinylcarbonyl)-7-methylquinoline | Piperidine and quinoline core | Anticancer properties |

| 6-Methoxy-N-(4-chlorophenyl)-3-pyridinesulfonamide | Sulfonamide group | Antimicrobial activity |

| 5-Chloro-N-(2-methoxyphenyl)-3-pyridinesulfonamide | Chlorinated phenyl and sulfonamide structure | Antibacterial effects |

This table highlights how structural similarities can correlate with biological activities, indicating the potential for this compound to exhibit similar effects .

Case Studies and Research Findings

- In Vitro Studies : Initial in vitro studies have indicated that compounds with naphthyridine cores can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against breast and lung cancer cells, suggesting that further exploration of this compound could yield promising results in cancer therapy .

- Antimicrobial Testing : Although specific studies on this compound are scarce, related naphthyridine compounds have demonstrated effective antimicrobial activity against both bacterial and fungal strains. Future research should focus on evaluating the antimicrobial efficacy of this particular compound to establish its potential applications in infectious disease treatment .

- Pharmacological Profiling : A comprehensive pharmacological profile is essential to understand the therapeutic index of this compound. Investigations into its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), will be crucial for assessing its viability as a drug candidate.

Comparison with Similar Compounds

Core Scaffold Variations

The 1,8-naphthyridine core is shared with several bioactive compounds. Key analogs include:

Key Observations :

- The target compound’s 1,8-naphthyridine core differentiates it from KEV (pyrazolo-pyridine) and ruxolitinib (pyrrolo-pyrimidine), which may alter binding kinetics and off-target effects.

Substituent-Driven Activity Differences

- Chloro-Methoxyphenyl Group : Present in both the target compound and KEV, this moiety is critical for target engagement in kinase inhibitors. The chloro group enhances hydrophobic interactions, while the methoxy group may stabilize π-π stacking .

- Ethylpiperidine vs. Morpholine/Diethylamine : In , derivatives with morpholine (2c) or diethylamine (2d) substituents showed moderate inhibitory activity. The ethylpiperidine in the target compound may offer superior steric fit in kinase ATP-binding pockets compared to bulkier morpholine groups .

- Methyl at Position 7 : Shared with compound 2c, this substituent likely reduces metabolic oxidation at the 7-position, improving pharmacokinetic stability .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.